5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLPKUZQXYYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the reagents used.
Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Pyrazolone derivatives, including 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride, have been shown to exhibit potent analgesic and anti-inflammatory effects. Studies indicate that compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain and inflammation management .
Table 1: Analgesic and Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Analgesic | |
| Dipyrone (Metamizole) | Analgesic/Antipyretic | |
| Antipyrine | Analgesic/Antipyretic |
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of pyrazolone derivatives. The incorporation of various substituents into the pyrazolone framework can enhance antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi .
Table 2: Antimicrobial Activity of Pyrazolone Derivatives
Case Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic efficacy of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for pain management .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial activity of various pyrazolone derivatives was assessed against common pathogens. The results indicated that modifications at the phenyl ring improved antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the versatility of these compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazolone ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 211.65 g/mol
- CAS Registry Number : 1185508-90-0
- Hazard Classification : IRRITANT (based on safety data sheets) .
Structural Features: The compound consists of a pyrazol-3-one core substituted with a 3-aminophenyl group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical or agrochemical applications .
Comparison with Structurally Similar Pyrazole Derivatives
Fungicidal Activity: Pyrazole Derivatives
A study compared the antifungal activity of two pyrazole derivatives against Botryosphaeria dothidea (olive pathogen):
This compound (C1)
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Key Findings :
- The 3-aminophenyl substituent in C1 contributes to moderate antifungal activity, likely due to hydrogen bonding with fungal enzymes. However, the lack of a strobilurin moiety (as in pyraclostrobin) limits its potency .
Pharmaceutical Analogs: Edaravone and Phenazone
Pyrazol-3-one derivatives are used in pharmaceuticals. Key comparisons include:
Structural Impact :
- Edaravone’s methyl and phenyl groups enhance blood-brain barrier penetration, whereas the 3-aminophenyl group in C1 may favor agrochemical targeting .
Agrochemical Pyrazoles: Fipronil and Pyrazon
Pyrazole derivatives are widely used in agrochemicals. Notable examples:
Functional Group Analysis :
- Fipronil’s trifluoromethyl and sulfinyl groups enhance insecticidal activity, while C1’s aminophenyl group prioritizes antifungal targeting .
Liquid Crystalline Pyrazole Derivatives
Pyrazol-3-one derivatives with methyl or acetyl substituents exhibit liquid crystalline properties:
Comparison :
- The 3-aminophenyl group in C1 introduces bioactivity, whereas acetyl/methyl groups in liquid crystals promote thermal stability and phase transitions .
Biological Activity
5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, antibacterial, and antifungal properties, supported by data tables and relevant case studies.
The molecular formula of this compound is C10H11ClN3O with a molecular weight of 225.67 g/mol. It exists as a solid and is soluble in water and organic solvents.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study on related compounds revealed that certain pyrazolo[1,5-a]quinazolines showed IC50 values below 50 µM against inflammatory pathways mediated by NF-κB and AP-1 . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance the anti-inflammatory potency.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 47 | COX-2 |
| Compound B | 30.1 | 5-LOX |
| 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one HCl | TBD | TBD |
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 2: Antibacterial Activity of 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one HCl
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The efficacy was measured through MIC values, demonstrating its potential as an antifungal agent.
Table 3: Antifungal Activity of 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one HCl
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | TBD |
| Aspergillus niger | TBD |
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study synthesized a series of pyrazolo[1,5-a]quinazolines and tested their effects on inflammatory markers in vitro. Compounds with a similar structure to this compound demonstrated significant inhibition of inflammatory pathways .
- Antibacterial Efficacy Assessment : Another research focused on the antibacterial potential of various pyrazole derivatives, including our compound of interest. Results indicated promising activity against common pathogens, warranting further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via Vilsmeier–Haack reactions, as demonstrated in pyrazolone analogs (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis in ). Optimize yields (typically 40–60%) by controlling temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Use TLC or HPLC to monitor reaction progress .
Q. How can structural characterization be reliably performed for this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm the aminophenyl and pyrazolone moieties.
- XRD : Resolve tautomerism (e.g., keto-enol forms) via single-crystal X-ray diffraction, as shown for related pyrazolones (). Key parameters: -factor < 0.05, data-to-parameter ratio > 15 .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS with < 3 ppm error) .
Q. What purification strategies are effective for isolating this hydrochloride salt?
- Methodology : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl/MeOH 9:1). For hydrochloride salts, ensure pH control during precipitation to avoid decomposition .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities. For example, ICReDD’s quantum chemical calculations () can identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to the aryl ring) .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodology : Cross-validate data using:
- Dynamic NMR : Detect tautomeric equilibria in solution vs. solid-state structures.
- SC-XRD : Confirm dominant tautomers (e.g., keto form in ).
- In silico simulations : Compare computed vs. experimental spectra (e.g., IR frequencies) .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial or anticancer applications?
- Methodology : Synthesize analogs with substituents at the 3-aminophenyl group (e.g., halogens, methoxy) and evaluate bioactivity. For instance, Kumar et al. () tested pyrazolone derivatives against cancer cell lines (IC values: 10–50 μM) via MTT assays. Use multivariate analysis to correlate electronic parameters (Hammett constants) with activity .
Q. What experimental approaches address solubility and stability challenges in aqueous systems?
- Methodology :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility.
- pH stability studies : Conduct accelerated degradation tests (25–40°C, pH 1–13) with HPLC monitoring. For hydrochloride salts, avoid alkaline conditions to prevent free-base precipitation .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced methodologies integrate experimental and computational tools to address research gaps.
- Contradictions in data require systematic validation across techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
